molecular formula C16H12N6O2 B7780597 1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione

1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione

Cat. No.: B7780597
M. Wt: 320.31 g/mol
InChI Key: GZNNINXDBUVZEV-UHFFFAOYSA-N
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Description

1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione is a diketone derivative featuring two benzotriazole substituents. Benzotriazole moieties are known for their electron-withdrawing properties and pharmacological relevance, including antifungal and antitumor activities . The compound’s structure combines a central methyl-substituted propane-1,3-dione backbone with benzotriazole groups, which may enhance its stability and coordination capabilities.

Properties

IUPAC Name

1,3-bis(benzotriazol-1-yl)-2-methylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2/c1-10(15(23)21-13-8-4-2-6-11(13)17-19-21)16(24)22-14-9-5-3-7-12(14)18-20-22/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNNINXDBUVZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2N=N1)C(=O)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione typically involves the reaction of benzotriazole with appropriate diketone precursors under controlled conditions. One common method includes the condensation of benzotriazole with 2-methylpropane-1,3-dione in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The benzotriazole groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound Benzotriazole C₁₅H₁₂N₆O₂ ~356.31* Electron-withdrawing groups, bioactivity potential
1,3-Bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione Pyrazole C₁₄H₁₈N₄O₂ 274.32 Methylpyrazole groups, coordination chemistry applications
1,3-Bis-(6-methyl-pyridin-2-yl)-propane-1,3-dione Pyridine C₁₅H₁₄N₂O₂ 254.28 Pyridine substituents, used in ketone chemistry
1,3-Bis(1,2,3-benzotriazol-1-yl)-2-thiapropane Benzotriazole + thiapropane C₁₃H₁₂N₆S 308.34 Sulfur-containing backbone, enhanced chelation

*Calculated based on analogous structures.

Key Observations:

  • Backbone Modifications : Replacing the dione group with thiapropane (as in ) introduces sulfur, which may improve metal-binding affinity but reduce hydrolytic stability.

Physicochemical Properties

Solubility and Stability :

  • The target compound’s benzotriazole groups likely reduce solubility in polar solvents compared to pyridine derivatives .
  • Storage conditions for pyrazole analogs (e.g., inert atmosphere, 2–8°C ) suggest sensitivity to moisture/oxygen, a trait likely shared by the target compound.

Thermal Stability :

  • Dione derivatives generally exhibit moderate thermal stability, but benzotriazole’s aromaticity may enhance decomposition resistance compared to sulfur-containing analogs .

Material Science :

  • The rigid benzotriazole structure could make the target compound suitable for designing metal-organic frameworks (MOFs) or catalysts.

Table 2: Hazard Comparison

Compound Hazard Statements Precautions
Target Compound Likely H302, H315, H319 Avoid inhalation, use gloves/PPE
1,3-Bis(1,3-dimethylpyrazol-4-yl)-dione H302, H315, H319, H335 Use in fume hood, avoid skin contact
1,3-Bis-(6-methyl-pyridin-2-yl)-dione Not specified General lab safety protocols

Biological Activity

1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione is a compound with significant biological activity attributed to its benzotriazole moieties. Benzotriazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and antiprotozoal activities. This article explores the biological activities of this specific compound, synthesizing findings from various studies and highlighting case studies and data tables.

Chemical Structure

The compound's structure consists of two benzotriazole units linked to a central dione group. The molecular formula is C15H14N4O2C_{15}H_{14}N_4O_2, and it features distinct functional groups that contribute to its biological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of benzotriazoles exhibit potent antimicrobial properties. A study highlighted that compounds containing the benzotriazole moiety showed significant inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
1,3-Bis(1H-benzotriazol-1-yl)-2-methylpropane-1,3-dioneE. coli32 μg/mL
4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrileS. aureus16 μg/mL
N-benzenesulfonylbenzotriazoleStaphylococcus aureus25 μg/mL

Antifungal Activity

The antifungal potential of benzotriazole derivatives has also been explored extensively. Compounds have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with MIC values indicating strong antifungal properties .

Table 2: Antifungal Activity of Benzotriazole Derivatives

Compound NameFungal Strain TestedMinimum Inhibitory Concentration (MIC)
1,3-Bis(1H-benzotriazol-1-yl)-2-methylpropane-1,3-dioneC. albicans12.5 μg/mL
Tetrabromo-benzotriazoleAspergillus niger25 μg/mL

Antiparasitic Activity

In addition to antibacterial and antifungal activities, benzotriazoles have shown promise in antiparasitic applications. A study indicated that certain benzotriazole derivatives exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated dose-dependent inhibitory effects on the growth of epimastigotes and trypomastigotes .

Table 3: Antiparasitic Activity of Benzotriazole Derivatives

Compound NameParasite TestedIC50 (μg/mL)
N-benzenesulfonylbenzotriazoleTrypanosoma cruzi50
1H-benzotriazol-1-ylmethyl derivativesEntamoeba histolytica30

Case Studies

Several case studies have documented the synthesis and biological evaluation of benzotriazole derivatives:

  • Synthesis and Evaluation : A study synthesized various benzotriazole derivatives and evaluated their antimicrobial properties using the cup plate diffusion method. Among them, certain compounds showed comparable activity to standard antibiotics like Ciprofloxacin against Staphylococcus aureus .
  • Metal Complexes : Research on metal complexes formed with benzotriazoles indicated enhanced biological activity compared to their non-complexed forms. For example, copper complexes exhibited micromolar activity against protozoan parasites .

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